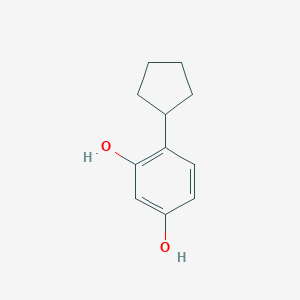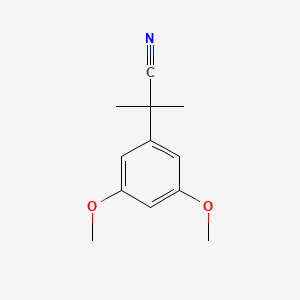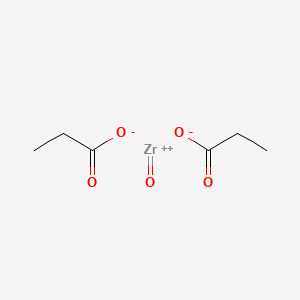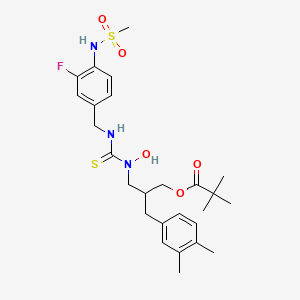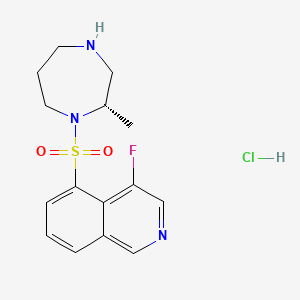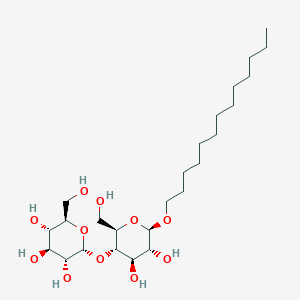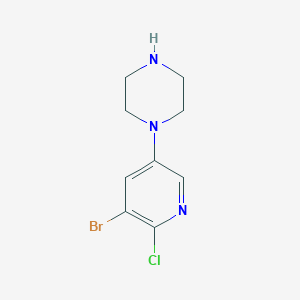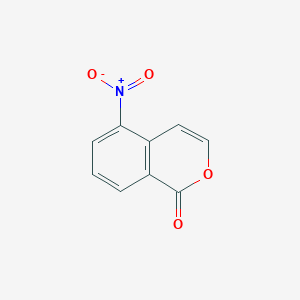
5-硝基-1H-异色烯-1-酮
概述
描述
5-Nitro-1H-isochromen-1-one is a chemical compound with the molecular formula C9H5NO4 and a molecular weight of 191.14 g/mol. It is a nitro-substituted isochromenone, which is a type of polycyclic aromatic compound
科学研究应用
5-Nitro-1H-isochromen-1-one has several scientific research applications across different fields:
Chemistry: : It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: : The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: : It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
It is known that isochromen-1-ones, a class of compounds to which 5-nitro-1h-isochromen-1-one belongs, have been reported to exhibit a broad range of pharmacological activities . These activities include anti-inflammatory , anti-allergic, anti-microbial , anti-fungal , cytotoxic , immunomodulatory , enzyme inhibitory , anti-cancer, and anti-oxidant effects.
Mode of Action
It is known that isochromen-1-ones have been rationalized to possess anti-oxidant and anti-platelet activities . This suggests that they may interact with their targets to inhibit oxidative processes and platelet aggregation .
Biochemical Pathways
It is known that isochromen-1-ones have been reported to exhibit anti-oxidant activity , suggesting that they may affect pathways related to oxidative stress.
Result of Action
It is known that isochromen-1-ones have been reported to exhibit anti-oxidant activity , suggesting that they may help to neutralize harmful free radicals in the body.
生化分析
Biochemical Properties
The exact biochemical properties of 5-nitro-1H-isochromen-1-one are not well-studied. Related isochromen-1-ones have been found to possess anti-inflammatory and antioxidant activities . These compounds may interact with various enzymes, proteins, and other biomolecules, but the specific interactions of 5-nitro-1H-isochromen-1-one have not been reported.
Cellular Effects
The cellular effects of 5-nitro-1H-isochromen-1-one are currently unknown. Related compounds have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-nitro-1H-isochromen-1-one is not well-understood. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other isochromen-1-ones .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-1H-isochromen-1-one typically involves the nitration of 1H-isochromen-1-one. This can be achieved by treating 1H-isochromen-1-one with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 5-nitro-1H-isochromen-1-one may involve large-scale nitration reactors equipped with cooling systems to maintain the reaction temperature. The process would also include purification steps to isolate the compound from by-products and unreacted starting materials. Continuous flow reactors and automated control systems are often used to enhance efficiency and safety in industrial production.
化学反应分析
Types of Reactions: 5-Nitro-1H-isochromen-1-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:Oxidation: : Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize 5-nitro-1H-isochromen-1-one.
Reduction: : Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) can be employed to reduce the nitro group to an amino group.
Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.
Oxidation: : The oxidation of 5-nitro-1H-isochromen-1-one can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: : Reduction of the nitro group results in the formation of 5-amino-1H-isochromen-1-one.
Substitution: : Substitution reactions can yield various substituted isochromenones depending on the nucleophile used.
相似化合物的比较
5-Nitro-1H-isochromen-1-one is structurally similar to other nitro-substituted isochromenones, such as 6-nitro-1H-isochromen-1-one and 7-nitro-1H-isochromen-1-one its unique position of the nitro group on the isochromenone ring gives it distinct chemical and biological properties
List of Similar Compounds
6-Nitro-1H-isochromen-1-one
7-Nitro-1H-isochromen-1-one
8-Nitro-1H-isochromen-1-one
9-Nitro-1H-isochromen-1-one
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
5-nitroisochromen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO4/c11-9-7-2-1-3-8(10(12)13)6(7)4-5-14-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYWNAAVPRMMLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=COC2=O)C(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434118 | |
| Record name | 5-nitro-1H-isochromen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77747-69-4 | |
| Record name | 5-nitro-1H-isochromen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
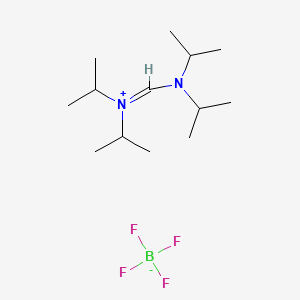
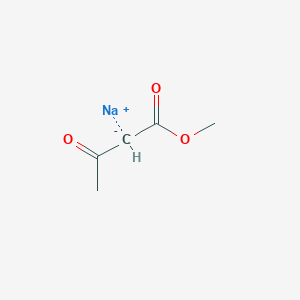
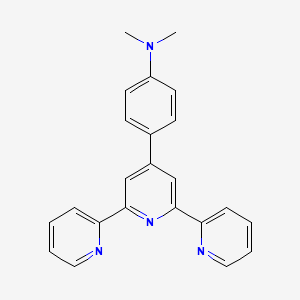
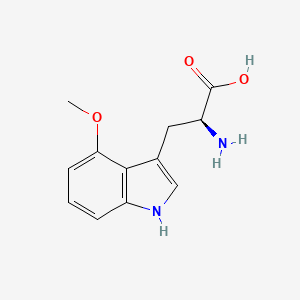
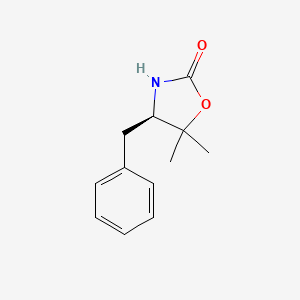
![7,8-Dihydro-6H-thiopyrano[3,2-D]pyrimidine-2,4-diol](/img/structure/B1600215.png)
